molecular formula C11H10ClFN2O B11081981 Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl-

Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl-

Cat. No.: B11081981
M. Wt: 240.66 g/mol
InChI Key: HGSJAUDOJVLMMP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-morpholinobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloro and fluoro substituent on a benzene ring, along with a morpholine group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-morpholinobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-morpholinobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-4-morpholinobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-morpholinobenzonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, while the morpholine group increases its solubility and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-morpholinobenzonitrile is unique due to the presence of the morpholine group, which enhances its solubility and makes it a versatile intermediate in various chemical syntheses. Its combination of chloro, fluoro, and nitrile groups also provides a unique reactivity profile, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C11H10ClFN2O

Molecular Weight

240.66 g/mol

IUPAC Name

2-chloro-5-fluoro-4-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H10ClFN2O/c12-9-6-11(10(13)5-8(9)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2

InChI Key

HGSJAUDOJVLMMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)Cl)C#N)F

Origin of Product

United States

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